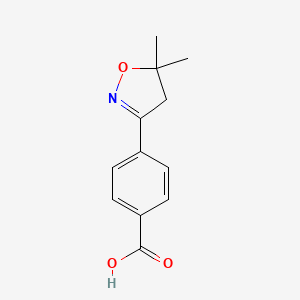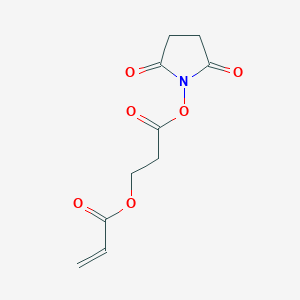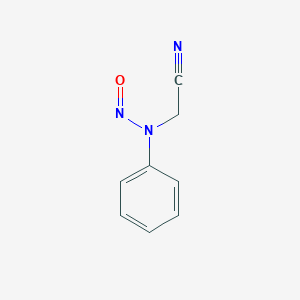
4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid is an organic compound with the molecular formula C12H13NO3 and a molar mass of 219.24 g/mol This compound features a benzoic acid moiety substituted with a 5,5-dimethyl-4,5-dihydroisoxazole group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid typically involves the formation of the isoxazole ring followed by its attachment to the benzoic acid moiety. One common method is the (3 + 2) cycloaddition reaction, where hydroxyimoyl halides react with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature . This reaction can be catalyzed by copper (I) or ruthenium (II) to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can significantly reduce reaction times and improve efficiency . Additionally, metal-free synthetic routes are being explored to minimize environmental impact and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form corresponding oxazoles.
Reduction: The compound can be reduced to form dihydroisoxazoles.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of dihydroisoxazole derivatives.
Substitution: Formation of halogenated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-4,5-dihydroisoxazole derivatives: These compounds share the isoxazole ring structure but differ in their substituents.
Benzoic acid derivatives: Compounds with different substituents on the benzoic acid moiety.
Uniqueness
4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid is unique due to the combination of the isoxazole ring and the benzoic acid moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
4-(5,5-dimethyl-4H-1,2-oxazol-3-yl)benzoic acid |
InChI |
InChI=1S/C12H13NO3/c1-12(2)7-10(13-16-12)8-3-5-9(6-4-8)11(14)15/h3-6H,7H2,1-2H3,(H,14,15) |
Clave InChI |
SFMDMPBCJYZENJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=NO1)C2=CC=C(C=C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)



![Cyclopenta[cd]azulene](/img/structure/B14757204.png)


![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)






